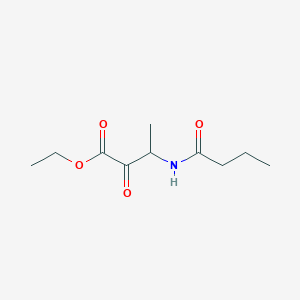
Ethyl 3-(butanoylamino)-2-oxobutanoate
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis Methods : The synthesis of compounds similar to Ethyl 3-(butanoylamino)-2-oxobutanoate often involves Knoevenagel condensation reactions, utilizing catalysts like piperidine and trifluoroacetic acid under reflux conditions (Kumar et al., 2016), (Kariyappa et al., 2016).
Molecular Structure Analysis
- Crystal and Molecular Structure : X-ray diffraction studies have been used to determine the structure of related compounds, revealing details like monoclinic crystal system and Z conformation about the C=C bond (Kumar et al., 2016).
Chemical Reactions and Properties
- Reactivity : Related compounds show reactivity in Knoevenagel condensation reactions and can be involved in reactions with various aldehydes (Yan-ru & Haifeng, 2007).
Physical Properties Analysis
- Physical Characteristics : While specific data on Ethyl 3-(butanoylamino)-2-oxobutanoate is scarce, related compounds are often characterized by their crystallization patterns and molecular conformations as determined through spectroscopic methods and X-ray diffraction studies (Kumar et al., 2016).
Chemical Properties Analysis
- Chemical Behavior : The chemical behavior of Ethyl 3-(butanoylamino)-2-oxobutanoate can be inferred from similar compounds, which exhibit reactivity in various chemical reactions, often involving condensation and ester hydrolysis (Yan-ru & Haifeng, 2007).
Wissenschaftliche Forschungsanwendungen
- Field : Organic Chemistry
- Application : Synthesis of coumarin-3-carboxylate ester
- Method : The condensation of ethyl cyanoacetate and salicylaldehyde affords either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product. This reaction involves a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .
- Results : An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
-
- Application : Study of Molecular Interactions
- Method : Density functional theory (DFT) calculations with Grimme’s B97D functional including dispersion are employed to provide both structural and electronic insight into the multifold interactions occurring in 1-ethyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide ionic liquid .
- Results : The geometric structure, interaction energy and natural bond orbital analysis of the ion-pair conformers of [EMI] [TFSI] show differences from the conventional H-bonds . A total of six stable [EMI] [TFSI] ion pair conformers were observed .
-
- Application : Alkylation of Enolate Ions
- Method : The starting reagent for this pathway is ethyl 3-oxobutanoate, also called ethyl acetoacetate, or acetoacetic ester . Like other 1,3-dicarbonyl compounds, ethyl acetoacetate is more acidic than ordinary esters being almost completely converted to an enolate by sodium ethoxide .
- Results : This method is used for the alkylation of enolate ions .
-
- Application : Study of Molecular Interactions
- Method : Density functional theory (DFT) calculations with Grimme’s B97D functional including dispersion are employed to provide both structural and electronic insight into the multifold interactions occurring in 1-ethyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide ionic liquid .
- Results : The geometric structure, interaction energy and natural bond orbital analysis of the ion-pair conformers of [EMI] [TFSI] show differences from the conventional H-bonds . A total of six stable [EMI] [TFSI] ion pair conformers were observed .
-
- Application : Alkylation of Enolate Ions
- Method : The starting reagent for this pathway is ethyl 3-oxobutanoate, also called ethyl acetoacetate, or acetoacetic ester . Like other 1,3-dicarbonyl compounds, ethyl acetoacetate is more acidic than ordinary esters being almost completely converted to an enolate by sodium ethoxide .
- Results : This method is used for the alkylation of enolate ions .
Eigenschaften
IUPAC Name |
ethyl 3-(butanoylamino)-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-4-6-8(12)11-7(3)9(13)10(14)15-5-2/h7H,4-6H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHSJTHDBNDHMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(butanoylamino)-2-oxobutanoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)

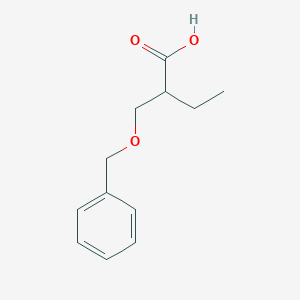
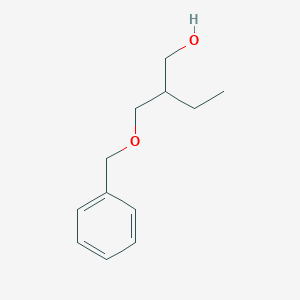
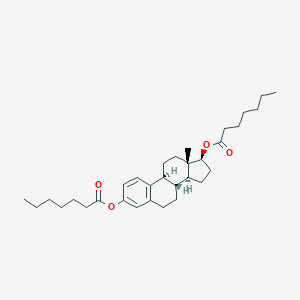
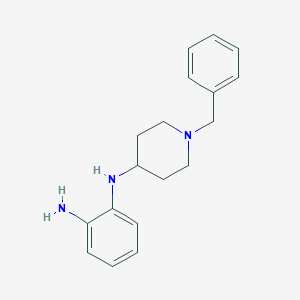
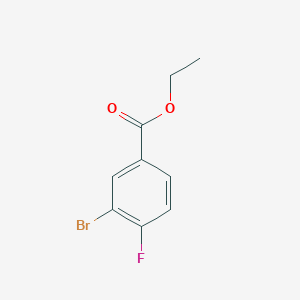

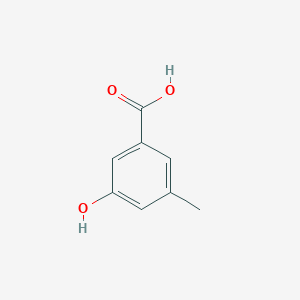

![[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate](/img/structure/B31082.png)

